molecular formula C13H17BrN6O2 B10966459 4-{[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]amino}-1-methyl-1H-pyrazole-5-carboxamide

4-{[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]amino}-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B10966459
M. Wt: 369.22 g/mol
InChI Key: FFSQSGPSUGAVAP-UHFFFAOYSA-N
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Description

4-{[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]amino}-1-methyl-1H-pyrazole-5-carboxamide is a synthetic compound belonging to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]amino}-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring. The process often includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Acylation: The acylation of the pyrazole ring with 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid is carried out using acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine.

    Amidation: The final step involves the amidation of the acylated pyrazole with 1-methyl-1H-pyrazole-5-carboxamide under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]amino}-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the functional groups present and the reagents used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) or a catalyst (e.g., palladium) can facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions can be used for hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while hydrolysis can produce the corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, protein interactions, or cellular processes.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-{[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]amino}-1-methyl-1H-pyrazole-5-carboxamide depends on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.

    Receptor Modulation: It could interact with cellular receptors, altering their signaling pathways and affecting cellular responses.

    DNA/RNA Interaction: The compound may bind to nucleic acids, influencing gene expression or replication processes.

Comparison with Similar Compounds

4-{[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]amino}-1-methyl-1H-pyrazole-5-carboxamide can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.

Properties

Molecular Formula

C13H17BrN6O2

Molecular Weight

369.22 g/mol

IUPAC Name

4-[3-(4-bromo-3,5-dimethylpyrazol-1-yl)propanoylamino]-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C13H17BrN6O2/c1-7-11(14)8(2)20(18-7)5-4-10(21)17-9-6-16-19(3)12(9)13(15)22/h6H,4-5H2,1-3H3,(H2,15,22)(H,17,21)

InChI Key

FFSQSGPSUGAVAP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCC(=O)NC2=C(N(N=C2)C)C(=O)N)C)Br

Origin of Product

United States

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